SB 525334

Catalog No.
S542628
CAS No.
356559-20-1
M.F
C21H21N5
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 525334

CAS Number

356559-20-1

Product Name

SB 525334

IUPAC Name

6-[2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26)

InChI Key

DKPQHFZUICCZHF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

6-(2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline, SB 525334, SB-525334, SB525334

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3

Description

The exact mass of the compound 6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline is 343.1797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB 525334 is a selective inhibitor of the transforming growth factor-beta receptor type 1, also known as ALK5. It has a molecular formula of C21H21N5 and a molecular weight of 343.42 g/mol. This compound is primarily recognized for its role in blocking TGF-beta signaling pathways, which are crucial in various cellular processes, including cell growth, differentiation, and fibrosis development. The compound demonstrates significant potency with an IC50 value of approximately 14.3 nM, indicating its effectiveness in inhibiting TGF-beta receptor activity .

  • Medicinal Chemistry: The core structure of Compound X incorporates a quinoxaline ring, a heterocyclic scaffold found in various bioactive molecules . The presence of additional functional groups, such as the imidazole and pyridine moieties, further increases the potential for diverse biological activities. Research efforts might explore its potential as an anti-cancer agent, antibiotic, or molecule with other therapeutic properties.
  • Material Science: Heterocyclic compounds can exhibit interesting physical properties, making them valuable in material science applications. The aromatic rings and nitrogen atoms within Compound X suggest potential areas of study such as organic electronics or sensor development. However, further investigation is required to determine its suitability for these applications.

SB 525334 primarily functions by inhibiting the phosphorylation and nuclear translocation of Smad2/3 proteins, which are downstream effectors of TGF-beta signaling. In renal proximal tubule cells, treatment with SB 525334 results in the blockade of TGF-beta1-induced increases in plasminogen activator inhibitor-1 mRNA expression and procollagen alpha1(I) mRNA expression . Furthermore, it has been shown to enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells by increasing apoptotic cell death, particularly in gemcitabine-resistant cell lines .

The biological activity of SB 525334 extends to various cellular contexts. It has been shown to attenuate epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by reversing morphological changes and inhibiting cell migration and invasion induced by TGF-beta1 . The compound also exhibits protective effects against pulmonary fibrosis induced by bleomycin, demonstrating its potential as a therapeutic agent in fibrotic diseases . Additionally, SB 525334 has been evaluated for its effects on renal fibrosis and has shown promise in reducing fibrotic markers in both in vitro and in vivo studies .

The synthesis of SB 525334 involves several steps that typically include the formation of key intermediates followed by cyclization reactions to yield the final product. While specific synthetic routes are proprietary to manufacturers, general methodologies often encompass:

  • Formation of Intermediates: Initial reactions to create substituted aromatic compounds.
  • Cyclization: Condensation reactions that form the bicyclic structure integral to SB 525334.
  • Purification: Utilizing techniques such as chromatography to isolate and purify the final compound.

Detailed synthetic protocols are generally proprietary and may vary between laboratories or commercial suppliers.

SB 525334 is primarily used in research settings to study TGF-beta signaling pathways and their implications in various diseases such as fibrosis, cancer metastasis, and tissue regeneration. Its applications include:

  • Research on Fibrosis: Investigating mechanisms of fibrotic diseases and potential therapeutic interventions.
  • Cancer Research: Evaluating its role in enhancing chemotherapy efficacy.
  • Cell Biology Studies: Understanding cellular processes influenced by TGF-beta signaling.

Interaction studies involving SB 525334 have focused on its selectivity towards ALK5 compared to other related kinases like ALK4 and ALK2. It has been shown to be approximately four times less effective against ALK4 and inactive against ALK2, highlighting its specificity for TGF-beta receptor type 1 . These studies are crucial for understanding the potential off-target effects and optimizing therapeutic applications.

Several compounds exhibit similar inhibitory effects on TGF-beta signaling pathways. Here is a comparison highlighting the uniqueness of SB 525334:

Compound NameTarget KinaseIC50 (nM)Unique Features
SB 525334ALK514.3Highly selective for TGF-beta receptor type 1
LY2109761ALK5~10Broader kinase inhibition profile
GalunisertibALK5~30Focused on cancer therapy
SD-208ALK5~25Less selective; inhibits multiple kinases

SB 525334 stands out due to its high selectivity for ALK5, making it a valuable tool for dissecting the specific roles of TGF-beta signaling without significant off-target effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

343.17969569 g/mol

Monoisotopic Mass

343.17969569 g/mol

Heavy Atom Count

26

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

6-[2-tert-butyl-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]quinoxaline

Dates

Modify: 2023-08-15
1: Ramdas V, McBride M, Denby L, Baker AH. Canonical Transforming Growth Factor-β Signaling Regulates Disintegrin Metalloprotease Expression in Experimental Renal Fibrosis via miR-29. Am J Pathol. 2013 Dec;183(6):1885-96. doi: 10.1016/j.ajpath.2013.08.027. Epub 2013 Oct 6. PubMed PMID: 24103556.
2: Ying WZ, Aaron KJ, Sanders PW. Transforming growth factor-β regulates endothelial function during high salt intake in rats. Hypertension. 2013 Nov;62(5):951-6. doi: 10.1161/HYPERTENSIONAHA.113.01835. Epub 2013 Sep 16. PubMed PMID: 24041947.
3: Walshe TE, dela Paz NG, D'Amore PA. The role of shear-induced transforming growth factor-β signaling in the endothelium. Arterioscler Thromb Vasc Biol. 2013 Nov;33(11):2608-17. doi: 10.1161/ATVBAHA.113.302161. Epub 2013 Aug 22. PubMed PMID: 23968981.
4: Peng R, Sridhar S, Tyagi G, Phillips JE, Garrido R, Harris P, Burns L, Renteria L, Woods J, Chen L, Allard J, Ravindran P, Bitter H, Liang Z, Hogaboam CM, Kitson C, Budd DC, Fine JS, Bauer CM, Stevenson CS. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease. PLoS One. 2013;8(4):e59348. doi: 10.1371/journal.pone.0059348. Epub 2013 Apr 2. PubMed PMID: 23565148; PubMed Central PMCID: PMC3614979.
5: Kim YJ, Hwang JS, Hong YB, Bae I, Seong YS. Transforming growth factor beta receptor I inhibitor sensitizes drug-resistant pancreatic cancer cells to gemcitabine. Anticancer Res. 2012 Mar;32(3):799-806. PubMed PMID: 22399597; PubMed Central PMCID: PMC3508670.
6: Le Roux-Goglin E, Varon C, Spuul P, Asencio C, Mégraud F, Génot E. Helicobacter infection induces podosome assembly in primary hepatocytes in vitro. Eur J Cell Biol. 2012 Mar;91(3):161-70. doi: 10.1016/j.ejcb.2011.11.003. Epub 2012 Feb 3. PubMed PMID: 22306377.
7: Thomas M, Docx C, Holmes AM, Beach S, Duggan N, England K, Leblanc C, Lebret C, Schindler F, Raza F, Walker C, Crosby A, Davies RJ, Morrell NW, Budd DC. Activin-like kinase 5 (ALK5) mediates abnormal proliferation of vascular smooth muscle cells from patients with familial pulmonary arterial hypertension and is involved in the progression of experimental pulmonary arterial hypertension induced by monocrotaline. Am J Pathol. 2009 Feb;174(2):380-9. doi: 10.2353/ajpath.2009.080565. Epub 2008 Dec 30. PubMed PMID: 19116361; PubMed Central PMCID: PMC2630548.
8: Laping NJ, Everitt JI, Frazier KS, Burgert M, Portis MJ, Cadacio C, Gold LI, Walker CL. Tumor-specific efficacy of transforming growth factor-beta RI inhibition in Eker rats. Clin Cancer Res. 2007 May 15;13(10):3087-99. PubMed PMID: 17505012.
9: Higashiyama H, Yoshimoto D, Kaise T, Matsubara S, Fujiwara M, Kikkawa H, Asano S, Kinoshita M. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis. Exp Mol Pathol. 2007 Aug;83(1):39-46. Epub 2006 Dec 24. PubMed PMID: 17274978.
10: Grygielko ET, Martin WM, Tweed C, Thornton P, Harling J, Brooks DP, Laping NJ. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis. J Pharmacol Exp Ther. 2005 Jun;313(3):943-51. Epub 2005 Mar 15. PubMed PMID: 15769863.

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